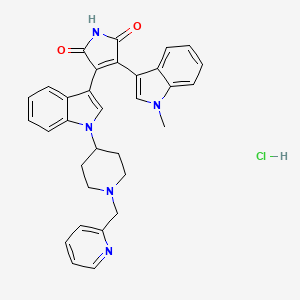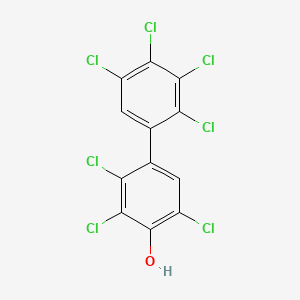
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. . This compound is particularly notable for its application in enzymatic assays, where it serves as a chromogenic substrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of leucine using a butyloxycarbonyl (Boc) group This is followed by the coupling of glycine and arginine, which are also protected by Boc groupsThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting groups can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.
Major Products Formed
Hydrolysis: Leucine, glycine, arginine, and 4-nitroaniline.
Reduction: Butyloxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide.
Substitution: Deprotected peptide ready for further modification.
Applications De Recherche Scientifique
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a chromogenic substrate in enzymatic assays to measure protease activity.
Medicine: In the development of diagnostic assays for detecting protease activity in various diseases.
Chemistry: For studying peptide synthesis and modification techniques.
Industry: In the production of diagnostic kits and research reagents.
Mécanisme D'action
The mechanism of action of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes. When the peptide bond is hydrolyzed by an enzyme, the 4-nitroanilide group is released, producing a color change that can be measured spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide
Uniqueness
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is unique due to its specific sequence and the presence of the 4-nitroanilide group, which provides a chromogenic property. This makes it particularly useful in enzymatic assays where a colorimetric readout is required .
Propriétés
Numéro CAS |
68223-96-1 |
|---|---|
Formule moléculaire |
C25H40N8O7 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1 |
Clé InChI |
IKXPCCLLQHNDIH-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Synonymes |
oc-Leu-Gly-Arg-pNA butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


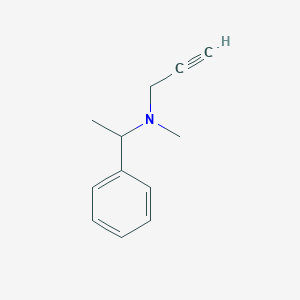
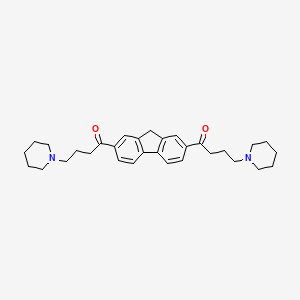


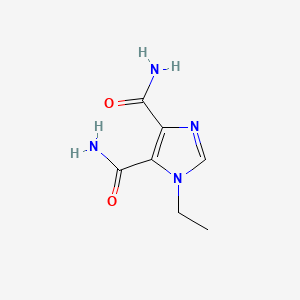
![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
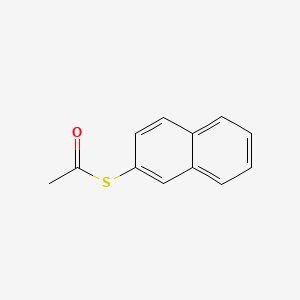

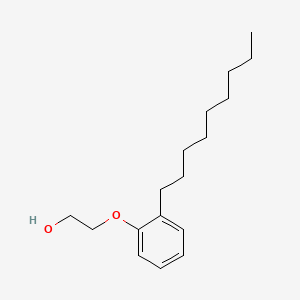
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)
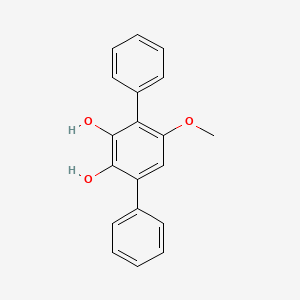
![[(2R,3S,4R,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-5-hydroxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200327.png)
